Arachidonic Acid (sodium salt)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H31NaO2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+; |
InChI Key |
DDMGAAYEUNWXSI-RNQKAMQASA-M |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Biosynthesis and Cellular Release of Arachidonic Acid
Endogenous Biosynthesis of Arachidonic Acid from Precursors (e.g., Linoleic Acid)
Humans cannot synthesize arachidonic acid de novo but can produce it from the essential fatty acid linoleic acid (LA), which must be obtained from the diet. biocrates.commdpi.com The conversion of linoleic acid to arachidonic acid is a multi-step process that occurs primarily in the endoplasmic reticulum. tuscany-diet.netmdpi.com
The classical pathway involves a series of desaturation and elongation reactions:
Activation: Linoleic acid is first activated to its coenzyme A (CoA) ester, linoleoyl-CoA. tuscany-diet.netmdpi.com
First Desaturation: Linoleoyl-CoA is desaturated to form γ-linolenic acid (GLA). tuscany-diet.netresearchgate.netgoogle.com
Elongation: GLA is then elongated by two carbons to form dihomo-γ-linolenic acid (DGLA). mdpi.comresearchgate.netgoogle.com
Second Desaturation: Finally, DGLA is desaturated to produce arachidonic acid. researchgate.netgoogle.com
An alternative pathway also exists where linoleic acid is first elongated to eicosadienoic acid, which is then desaturated to DGLA. researchgate.net Once synthesized, arachidonyl-CoA is incorporated into the sn-2 position of membrane phospholipids (B1166683). csic.esmdpi.com
Interactive Data Table: Key Molecules in Arachidonic Acid Biosynthesis
| Molecule Name | Abbreviation | Role in Pathway |
|---|---|---|
| Linoleic Acid | LA | Essential fatty acid precursor biocrates.commdpi.com |
| γ-Linolenic Acid | GLA | Intermediate after first desaturation tuscany-diet.netresearchgate.net |
| Dihomo-γ-linolenic acid | DGLA | Intermediate after elongation researchgate.netgoogle.com |
| Arachidonic Acid | AA | Final product of the pathway researchgate.netgoogle.com |
The desaturation steps in the arachidonic acid synthesis pathway are catalyzed by specific enzymes known as fatty acid desaturases (FADS). nih.govcambridge.org These enzymes are critical for introducing double bonds into the fatty acid chains. mdpi.com
Fatty Acid Desaturase 2 (FADS2): Also known as Δ6-desaturase, FADS2 catalyzes the first and rate-limiting step in the pathway: the conversion of linoleic acid to γ-linolenic acid. mdpi.comresearchgate.netphysiology.org FADS2 can also exhibit Δ8-desaturase activity in the alternative pathway, converting eicosadienoic acid to DGLA. mdpi.comresearchgate.net
Fatty Acid Desaturase 1 (FADS1): Also known as Δ5-desaturase, FADS1 catalyzes the final desaturation step, converting dihomo-γ-linolenic acid into arachidonic acid. mdpi.comresearchgate.netromj.org The activity of FADS1 is a key determinant of circulating arachidonic acid levels. nih.gov
Genetic variations in the FADS1 and FADS2 genes can significantly influence the efficiency of these enzymes, leading to altered levels of arachidonic acid and other polyunsaturated fatty acids, which can impact lipid metabolism. nih.govmdpi.com
Interactive Data Table: Enzymes in Arachidonic Acid Biosynthesis
| Enzyme Name | Abbreviation | Gene | Function |
|---|---|---|---|
| Delta-6 Desaturase | Δ6D | FADS2 | Converts Linoleic Acid to γ-Linolenic Acid mdpi.comresearchgate.net |
| Fatty Acid Elongase 5 | ELOVL5 | ELOVL5 | Elongates GLA to DGLA mdpi.com |
| Delta-5 Desaturase | Δ5D | FADS1 | Converts DGLA to Arachidonic Acid mdpi.comresearchgate.net |
Metabolic Pathways of Arachidonic Acid and Its Derivatives
Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) pathway is a major route for the metabolism of arachidonic acid, leading to the production of prostanoids, which include prostaglandins (B1171923) and thromboxanes. cvphysiology.com This pathway is initiated by the enzyme prostaglandin (B15479496) G/H synthase, also known as cyclooxygenase. wikipedia.org
Prostaglandin G/H Synthases (COX-1, COX-2) Activity
There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which, despite having similar molecular weights and a high degree of amino acid sequence homology, exhibit different expression patterns and physiological roles. wikipedia.orgnih.gov Both enzymes possess two distinct active sites that carry out sequential reactions: a cyclooxygenase site that converts arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2), and a peroxidase site that reduces PGG2 to prostaglandin H2 (PGH2). mdpi.comnih.gov
COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "house-keeping" functions such as maintaining gastrointestinal integrity and vascular homeostasis. cvphysiology.comnih.gov
COX-2 is typically undetectable in most tissues under normal conditions but is inducible by inflammatory stimuli, cytokines, and growth factors. cvphysiology.comnih.gov Its induction leads to the increased production of prostaglandins at sites of inflammation. aai.org
Although both isoforms catalyze the same reaction, there are subtle differences in their active sites. The substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2 creates a hydrophobic side-pocket in the COX-2 enzyme, which allows for the development of selective inhibitors. wikipedia.org
Synthesis and Interconversion of Prostaglandins (e.g., PGE2, PGD2, PGF2α, PGI2)
The PGH2 produced by COX-1 and COX-2 is an unstable intermediate that is rapidly converted into various biologically active prostaglandins by tissue-specific isomerases and synthases. nih.govacs.org
The primary prostaglandins include:
Prostaglandin E2 (PGE2): Synthesized by PGE synthase (PGES). binasss.sa.cr
Prostaglandin D2 (PGD2): Synthesized by PGD synthase (PGDS). binasss.sa.cr
Prostaglandin F2α (PGF2α): Can be generated from PGH2 via reduction or from PGE2 through the action of PGE2-9-ketoreductase. binasss.sa.cruwyo.edu
Prostacyclin (PGI2): Synthesized by PGI synthase (PGIS), primarily in vascular endothelial cells. cvphysiology.combinasss.sa.cr
These prostaglandins exert their effects locally by binding to specific G-protein-coupled receptors on nearby cells. cvphysiology.comcreative-diagnostics.com The types of prostaglandins produced and their subsequent biological activities can vary significantly between different cell types and tissues. creative-proteomics.com
Thromboxane (B8750289) Synthesis (e.g., TXA2)
In addition to prostaglandins, PGH2 is also the precursor for thromboxane A2 (TXA2). This conversion is catalyzed by the enzyme thromboxane-A synthase, which is prominently found in platelets. wikipedia.orgtaylorandfrancis.com TXA2 is a potent vasoconstrictor and a stimulator of platelet aggregation, playing a crucial role in blood clot formation. cvphysiology.comnih.gov Like other prostanoids, TXA2 has a short half-life and is rapidly hydrolyzed to its inactive form, thromboxane B2 (TXB2). uwyo.edu While COX-1 is the primary source of TXA2 in platelets, monocytes and macrophages can synthesize TXA2 using the COX-2 enzyme. mdpi.com
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway represents another major route for the enzymatic oxidation of arachidonic acid, leading to the formation of leukotrienes and other bioactive compounds. cvphysiology.com This pathway is particularly important in inflammatory cells.
5-Lipoxygenase (5-LO) Pathway and Leukotriene Synthesis (e.g., LTB4, LTC4, LTD4, LTE4)
The key enzyme in this pathway is 5-lipoxygenase (5-LO), which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. nih.gov The process begins with the transformation of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). uwyo.edu 5-HPETE is then converted to an unstable epoxide intermediate, leukotriene A4 (LTA4). uwyo.edunih.gov
LTA4 serves as a crucial branch point for the synthesis of two classes of leukotrienes:
Leukotriene B4 (LTB4): Formed by the enzymatic hydrolysis of LTA4 by LTA4 hydrolase. uwyo.edunih.gov LTB4 is a potent chemoattractant for leukocytes. taylorandfrancis.com
Cysteinyl Leukotrienes (LTC4, LTD4, and LTE4): LTA4 can be conjugated with glutathione (B108866) by LTC4 synthase to form LTC4. oup.com Subsequently, LTC4 is converted to LTD4 and then to LTE4 through sequential enzymatic cleavage of the glutathione moiety. oup.com These are collectively known as the slow-reacting substances of anaphylaxis. uwyo.edu
The synthesis of these leukotrienes is predominantly carried out by inflammatory cells such as neutrophils, monocytes, macrophages, and mast cells. nih.gov
Role of 5-Lipoxygenase-Activating Protein (FLAP)
The activity of 5-lipoxygenase is dependent on a membrane-bound protein known as the 5-lipoxygenase-activating protein (FLAP). taylorandfrancis.comebi.ac.uk FLAP is an integral membrane protein that binds arachidonic acid and is thought to facilitate its transfer to the 5-LO enzyme. oup.comslu.se For leukotriene synthesis to occur, 5-LO translocates from the cytosol to the nuclear membrane, where it associates with FLAP. taylorandfrancis.comahajournals.org This interaction is essential for the efficient conversion of arachidonic acid into leukotrienes. plos.org The requirement of FLAP for leukotriene synthesis has made it a target for the development of anti-inflammatory drugs. slu.se
12-Lipoxygenase Pathway and Hydroxyeicosatetraenoic Acid (HETE) Derivatives
Cytochrome P450 (CYP450) Pathway
The cytochrome P450 (CYP450) monooxygenase system represents a third major pathway for arachidonic acid metabolism, resulting in the formation of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). oup.comcapes.gov.br This pathway is distinct from the COX and LOX pathways and produces a unique profile of biologically active eicosanoids. oup.com The specific products formed are dependent on the particular CYP450 isoform present in a given tissue. capes.gov.br
CYP450 epoxygenases, predominantly from the CYP2C and CYP2J families, metabolize arachidonic acid by epoxidizing its four double bonds. wikipedia.orgacs.orgplos.org This process results in the formation of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. oup.comacs.org These EETs are signaling molecules that act locally as autocrine and paracrine agents. wikipedia.orgebi.ac.uk The formation of EETs can be stimulated by various factors, including agonists like acetylcholine (B1216132) and bradykinin, which activate phospholipase A2 to release arachidonic acid from the cell membrane. nih.gov
In addition to epoxidation, CYP450 enzymes can also hydroxylate arachidonic acid. capes.gov.brreactome.org This can occur through two main types of reactions: allylic oxidation, which forms HETEs such as 5-, 8-, 9-, 11-, 12-, and 15-HETE, and omega/omega-1 hydroxylation. oup.comreactome.org The omega-hydroxylation, primarily carried out by CYP4A subfamily enzymes, produces 19-HETE and 20-HETE. frontiersin.org 20-HETE is a major metabolite in this pathway and is a potent vasoconstrictor. frontiersin.orgjst.go.jp Notably, 12(R)-HETE can also be formed through the CYP450 pathway. caymanchem.com The production of these HETEs is tissue-specific and depends on the expression of different CYP450 isoforms. capes.gov.brpsu.edu
EETs are generally short-lived molecules that are rapidly metabolized into their corresponding dihydroxyeicosatrienoic acids (DiHETrEs) by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgebi.ac.uk This enzyme adds a water molecule across the epoxide group, converting the EETs into less active or inactive diols. wikipedia.orgevitachem.com For example, 14,15-EET is converted to 14,15-diHETrE. wikipedia.org The activity of sEH is a critical factor in determining the tissue levels and biological actions of EETs. capes.gov.br Inhibition of sEH can therefore enhance the biological activity of EETs. ebi.ac.uk
Table 3: Key Enzymes and Products in the Cytochrome P450 Pathway
| Enzyme Family | Reaction Type | Precursor | Products |
|---|---|---|---|
| CYP2C, CYP2J (Epoxygenases) | Epoxidation | Arachidonic Acid | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET |
| CYP450 (Hydroxylases) | Allylic Oxidation | Arachidonic Acid | 5-, 8-, 9-, 11-, 12-, 15-HETEs |
| CYP4A (ω-Hydroxylases) | Omega/Omega-1 Hydroxylation | Arachidonic Acid | 19-HETE, 20-HETE |
| Soluble Epoxide Hydrolase (sEH) | Hydrolysis | EETs | Dihydroxyeicosatrienoic acids (DiHETrEs) |
Hydroxyeicosatetraenoic Acids (HETEs) Formation
Non-Enzymatic Oxidation Products of Arachidonic Acid
Arachidonic acid can also undergo non-enzymatic peroxidation initiated by free radicals, leading to the formation of a group of prostaglandin-like metabolites known as isoprostanes. caymanchem.com These are formed independently of the cyclooxygenase enzymes. portlandpress.com The F2-isoprostanes, derived from arachidonic acid, are considered reliable biomarkers of oxidative stress in vivo. mdpi.comfatsoflife.comnih.gov This non-enzymatic process can also produce racemic mixtures of hydroperoxyeicosatetraenoic acids (HpETEs) and their corresponding hydroxyeicosatetraenoic acids (HETEs), including (±)5-, (±)8-, (±)9-, (±)11-, (±)12-, and (±)15-HETE. caymanchem.com
Isoprostanes as Markers of Oxidative Stress
Isoprostanes are a class of prostaglandin-like compounds that are produced in vivo through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. foodandnutritionresearch.netnih.gov Their formation is independent of the cyclooxygenase (COX) enzymes that are responsible for the synthesis of prostaglandins. foodandnutritionresearch.net The discovery of F2-isoprostanes has provided a valuable and reliable method for assessing oxidative stress in the body. nih.govportlandpress.com
The formation of isoprostanes begins with arachidonic acid, which is esterified within membrane phospholipids (B1166683). foodandnutritionresearch.net In the presence of reactive oxygen species (ROS), a hydrogen atom is abstracted from the arachidonic acid molecule, initiating a lipid peroxidation cascade. ocl-journal.org This leads to the formation of various isomers, with F2-isoprostanes being a prominent and well-studied group. nih.gov Specifically, 8-iso-PGF2α, also known as 15-F2t-isoprostane, has received significant attention. portlandpress.com These newly formed isoprostanes are then cleaved from the phospholipid backbone, likely by phospholipases, and released in their free acid form. foodandnutritionresearch.net
The measurement of isoprostane levels, particularly F2-isoprostanes, in bodily fluids such as urine and plasma is now a well-established biomarker for oxidative stress. oxfordbiomed.comoup.com Elevated levels of these compounds have been associated with various human diseases characterized by increased oxidative injury, including atherosclerosis, Alzheimer's disease, and certain pulmonary disorders. nih.gov For instance, studies have shown increased formation of F2-isoprostanes during the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.govahajournals.org
Table 1: Key Findings on Isoprostanes as Oxidative Stress Markers
| Finding | Description | Source |
|---|---|---|
| Formation Mechanism | Isoprostanes are formed via non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, independent of COX enzymes. | foodandnutritionresearch.netnih.gov |
| Key Isomer | F2-isoprostanes, particularly 8-iso-PGF2α (15-F2t-isoprostane), are well-studied and used as reliable biomarkers of oxidative stress. | portlandpress.com |
| Clinical Relevance | Elevated levels of isoprostanes are linked to diseases such as atherosclerosis and Alzheimer's disease. | nih.gov |
| Measurement | Quantification of F2-isoprostanes in plasma and urine provides an accurate assessment of in vivo oxidative stress. | oxfordbiomed.comoup.com |
Non-Enzymatic Formation of HETEs and other Prostaglandins
In addition to the well-defined enzymatic pathways, arachidonic acid can undergo non-enzymatic oxidation to produce a variety of bioactive lipid metabolites. caymanchem.com This process, driven by reactive oxygen species, leads to the formation of racemic mixtures of hydroperoxyeicosatetraenoic acids (HpETEs) and their corresponding hydroxyeicosatetraenoic acids (HETEs). caymanchem.com The specific regio- and stereoisomers of HpETEs and HETEs formed depend on the position of oxygen insertion during the oxidation process. caymanchem.com These non-enzymatically produced compounds are generally considered to be pro-inflammatory. caymanchem.com
Furthermore, downstream metabolites of the enzymatic pathways can also undergo non-enzymatic transformations. For example, prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) can be non-enzymatically dehydrated to form the cyclopentenone prostaglandins PGA2 and PGJ2, respectively. caymanchem.com These molecules can undergo further sequential non-enzymatic modifications. PGA2 can be converted to PGC2 and PGB2, while PGJ2 can be transformed into ∆12-PGJ2 and subsequently to 15-deoxy-∆12,14-PGJ2. caymanchem.com Notably, 15-deoxy-∆12,14-PGJ2 is a potent agonist of PPARγ, a nuclear receptor involved in regulating inflammation and other physiological processes. caymanchem.com
The non-enzymatic rearrangement of bisallylic HETEs to cis-trans conjugated HETEs can also occur, particularly under acidic conditions. diva-portal.org While HETEs are primarily formed through the lipoxygenase pathway, their spontaneous formation via oxygen radical attack and subsequent reduction by glutathione peroxidase has also been described. glowm.com
Mechanistic Biological Roles of Arachidonic Acid and Its Metabolites
Role in Cellular Membrane Structure and Dynamics
Arachidonic acid is an integral constituent of phospholipids (B1166683), the primary building blocks of cellular membranes. rupahealth.combiocrates.com It is typically located at the sn-2 position of the glycerol (B35011) backbone within these phospholipids. rupahealth.com This incorporation into the membrane is not merely structural; it dynamically influences the membrane's physical characteristics and the function of its embedded proteins.
Influence on Membrane Permeability and Fluidity
The four cis-double bonds in the arachidonic acid molecule create a bent, flexible structure that is crucial for maintaining the fluidity and flexibility of cellular membranes. biocrates.comnih.govresearchgate.net This fluidity is essential for a variety of cellular functions, including the maintenance of cell and organelle integrity, as well as vascular permeability. nih.gov The presence of arachidonic acid helps to prevent the lipid bilayer from becoming too rigid, thereby influencing the selective permeability of the membrane. nih.govwikipedia.org Studies have shown that arachidonic acid can increase membrane fluidity, an effect that is opposite to that of substances like albumin which tend to decrease it. ahajournals.orgahajournals.org This modulation of fluidity is critical, as alterations in membrane properties can impact cellular processes. For instance, changes in membrane fluidity have been linked to the induction of apoptosis. nih.gov
The incorporation of trans fatty acids, which have a more linear structure resembling saturated fats, can lead to a reduction in membrane fluidity and permeability, creating a more rigid membrane structure. biorxiv.org This highlights the importance of the specific cis-conformation of the double bonds in arachidonic acid for maintaining optimal membrane dynamics.
Impact on Membrane Protein Function and Cellular Signaling
The fluidity of the cell membrane, significantly influenced by arachidonic acid, has a direct impact on the function of integral membrane proteins. nih.govmdpi.com These proteins, which include receptors, channels, and enzymes, require a specific lipid environment to function correctly. By modulating membrane fluidity, arachidonic acid can influence the conformational changes these proteins undergo, which is often essential for their activity. nih.gov This, in turn, affects cellular signaling pathways that are initiated at the cell membrane. nih.govwikipedia.org
For example, the function of proteins involved in cellular inflammatory signaling, such as lymphocyte function-associated antigen 1 (LFA-1), intercellular adhesion molecule 1 (ICAM-1), and cluster of differentiation 2 (CD2), is dependent on the fatty acid composition and fluidity of the membrane. mdpi.comsemanticscholar.org The dynamic state of the membrane, facilitated by arachidonic acid, is therefore crucial for immune responses and other cellular communication processes.
Function as an Intracellular Signaling Regulator
Beyond its structural role, free arachidonic acid, released from membrane phospholipids by the action of phospholipase A2 (PLA2), acts as a potent intracellular signaling molecule. wikipedia.orgmdpi.comnih.gov It can directly modulate the activity of various proteins, including ion channels, receptors, and enzymes, thereby regulating a wide range of cellular processes.
Modulation of Ion Channels (e.g., K+ channels, Ca2+ channels)
Free arachidonic acid has been shown to directly affect the activity of a variety of ion channels, which are critical for neuronal excitability, muscle contraction, and epithelial transport. nih.gov Its effects can be either inhibitory or activatory, depending on the specific channel and cell type.
Potassium (K+) Channels: Arachidonic acid exhibits complex modulatory effects on potassium channels. It can inhibit Ca2+-dependent K+ (KCa) channels with a high potency. physiology.org Conversely, it can activate large-conductance, Ca2+-independent K+ channels. physiology.org Research has also indicated that arachidonic acid can accelerate the inactivation of A-type and delayed rectifier K+ channels. mdpi.com In some vascular smooth muscle cells, the vasodilatory effects of arachidonic acid have been linked to the modulation of K+ channels, including KCa, ATP-sensitive K+ (KATP), and voltage-gated K+ (Kv) channels. arvojournals.org
Calcium (Ca2+) Channels: Arachidonic acid also influences the function of calcium channels. It has been reported to inhibit several types of voltage-dependent Ca2+ channels. arvojournals.org For instance, it can attenuate currents through human T-type Ca2+ channels and inhibit L-type Ca2+ channels in cardiac myocytes. nih.gov At low micromolar concentrations, arachidonic acid can increase the activity of Ca2+-ATPase, while at higher concentrations, it has an inhibitory effect. semanticscholar.org Furthermore, arachidonic acid can increase membrane permeability to calcium, a key factor in processes like platelet activation. mdpi.comsemanticscholar.org In cardiac myocytes, arachidonic acid can stimulate a transient increase in cytosolic free Ca2+, suggesting a role in excitation-contraction coupling. ahajournals.org
Table 1: Effects of Arachidonic Acid on Ion Channels
| Ion Channel Type | Effect of Arachidonic Acid | Research Findings |
|---|---|---|
| Potassium (K+) Channels | ||
| Ca2+-dependent K+ (KCa) | Inhibition | Potently inhibits KCa channels. physiology.org |
| Large-conductance, Ca2+-independent K+ | Activation | Activates these channels in T84 cells. physiology.org |
| A-type and delayed rectifier K+ | Accelerated inactivation | Modulates the gating of these channels. mdpi.com |
| KCa, KATP, Kv | Modulation | Linked to vasodilation in some vascular beds. arvojournals.org |
| Calcium (Ca2+) Channels | ||
| Voltage-dependent Ca2+ | Inhibition | Inhibits several classes of these channels. arvojournals.org |
| T-type Ca2+ | Attenuation of current | Reduces current through human T-type Ca2+ channels. nih.gov |
| L-type Ca2+ | Inhibition | Inhibits these channels in cardiac myocytes. nih.gov |
| Ca2+-ATPase | Dual effect | Increases activity at low concentrations, inhibits at high concentrations. semanticscholar.org |
Regulation of G Protein-Coupled Receptors (GPCRs) and Other Receptors
Arachidonic acid can modulate the function of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors involved in signal transduction. asm.org It has been shown to act as a feedback inhibitor for several GPCRs. For instance, arachidonic acid inhibits ligand binding to all subtypes of the muscarinic acetylcholine (B1216132) receptor (mAChR), the β2-adrenergic receptor (β2-AR), the 5-hydroxytryptamine receptor (5-HTR), and the µ-opioid receptor. nih.gov This inhibition occurs at micromolar concentrations, while other receptor types, like the nicotinic receptor (a non-GPCR), are unaffected. nih.gov The metabolites of arachidonic acid, such as prostaglandins (B1171923), also signal through their own specific GPCRs. mdpi.comasm.org For example, prostaglandin (B15479496) E2 (PGE2) acts through four cognate GPCRs (EP1-EP4). mdpi.com
Influence on Signaling Enzymes (e.g., PLC-γ, PLC-δ, PKC isoforms, JNK1)
Arachidonic acid and its downstream metabolites play a significant role in regulating the activity of key signaling enzymes. It is involved in cellular signaling as a lipid second messenger that modulates enzymes such as phospholipase C (PLC) isoforms (PLC-γ and PLC-δ) and protein kinase C (PKC) isoforms (PKC-α, -β, and -γ). wikipedia.orgresearchgate.net
The activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov DAG, in turn, can activate certain PKC isoforms. nih.gov Some PKC isoforms are known to be involved in processes like increasing endothelial permeability (PKC-α, PKC-βII, and PKC-δ). nih.gov Furthermore, arachidonic acid and its metabolites can influence the mitogen-activated protein kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) pathway. nih.govnih.gov For example, in bovine granulosa cells, arachidonic acid was found to activate both the ERK1/2 and Akt signaling pathways. nih.govnih.gov
Involvement in Inflammatory Processes and Resolution
Arachidonic acid (AA) and its metabolites, collectively known as eicosanoids, are pivotal in orchestrating the complex processes of inflammation and its subsequent resolution. acs.orgresearchgate.net These lipid mediators act as critical signaling molecules that can either promote the inflammatory response to fend off pathogens and injury or initiate the resolution phase to restore tissue homeostasis. acs.orgopenaccessjournals.com
Pro-inflammatory Actions of Arachidonic Acid-Derived Mediators
Upon cellular stimulation by inflammatory triggers, arachidonic acid is liberated from membrane phospholipids by phospholipase A2. frontiersin.orgescholarship.org The free AA is then metabolized by three primary enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, leading to the production of a diverse array of pro-inflammatory eicosanoids. escholarship.orgfrontiersin.org
Prostaglandins (PGs): The COX pathway converts AA into prostaglandin H2 (PGH2), which is further metabolized into various prostaglandins. Prostaglandin E2 (PGE2) is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and pain sensitization. mdpi.comnih.gov
Leukotrienes (LTs): The LOX pathway, particularly 5-lipoxygenase (5-LOX), metabolizes AA into leukotrienes. Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, promoting their recruitment to sites of inflammation. openaccessjournals.comsemanticscholar.org The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are involved in increasing vascular permeability and bronchoconstriction.
Hydroxyeicosatetraenoic Acids (HETEs): LOX and CYP450 pathways also generate HETEs. For instance, 12-HETE has been implicated in promoting cell proliferation and angiogenesis in certain contexts. frontiersin.org
Thromboxane (B8750289) A2 (TXA2): Produced primarily by platelets via the COX pathway, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, contributing to hemostasis and thrombosis during inflammation. frontiersin.orgfrontiersin.org
These mediators collectively amplify the cardinal signs of inflammation—redness, swelling, heat, and pain—by modulating vascular tone, vascular permeability, and leukocyte activity. escholarship.org
Table 1: Pro-inflammatory Actions of Arachidonic Acid-Derived Mediators
| Mediator | Precursor Enzyme(s) | Key Pro-inflammatory Actions |
| Prostaglandin E2 (PGE2) | Cyclooxygenases (COX) | Vasodilation, increased vascular permeability, pain sensitization. mdpi.comnih.gov |
| Leukotriene B4 (LTB4) | 5-Lipoxygenase (5-LOX) | Potent chemoattractant for neutrophils. openaccessjournals.comsemanticscholar.org |
| Cysteinyl Leukotrienes | 5-Lipoxygenase (5-LOX) | Increased vascular permeability, bronchoconstriction. |
| 12-HETE | 12-Lipoxygenase (12-LOX) | Promotes cell proliferation and angiogenesis. frontiersin.org |
| Thromboxane A2 (TXA2) | Cyclooxygenases (COX) | Vasoconstriction, platelet aggregation. frontiersin.orgfrontiersin.org |
Specialized Pro-resolving Mediators (SPMs) Derived from Arachidonic Acid
In a crucial temporal switch during the inflammatory response, the enzymatic machinery can shift from producing pro-inflammatory eicosanoids to generating a class of molecules known as specialized pro-resolving mediators (SPMs). researchgate.net This "eicosanoid class switch" is a key event in initiating the resolution of inflammation. mdpi.com From arachidonic acid, the primary SPMs synthesized are the lipoxins.
Lipoxins (LXs): Lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), are generated through transcellular biosynthesis, often involving the interaction of two different cell types (e.g., platelets and leukocytes). nih.govdovepress.com This process typically requires sequential actions of different lipoxygenases, such as 15-LOX and 5-LOX. mdpi.com Lipoxins actively promote the resolution of inflammation by inhibiting neutrophil recruitment and infiltration, stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis), and promoting tissue repair. nih.govresearchgate.net
Aspirin-Triggered Lipoxins (ATLs): The anti-inflammatory drug aspirin (B1665792) can acetylate the COX-2 enzyme, altering its catalytic activity. mdpi.com This modified enzyme, instead of producing pro-inflammatory prostaglandins, generates 15R-hydroxyeicosatetraenoic acid (15R-HETE) from arachidonic acid. frontiersin.org This intermediate is then converted by 5-LOX in leukocytes into 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs). frontiersin.orgscielo.br ATLs, such as 15-epi-LXA4, share the pro-resolving functions of native lipoxins but are often more resistant to metabolic inactivation, thus having a longer duration of action. nih.govnih.gov
Regulation of Immune Cell Responses
Arachidonic acid and its metabolites exert profound regulatory effects on a wide array of immune cells, influencing their recruitment, activation, and function. researchgate.netnih.gov
Leukocyte Recruitment and Neutrophil Migration: Pro-inflammatory mediators like LTB4 are potent chemoattractants that guide neutrophils to the site of inflammation. openaccessjournals.com Conversely, pro-resolving mediators like lipoxins inhibit neutrophil chemotaxis and adhesion to the endothelium, effectively halting further recruitment. nih.gov
Macrophage Efferocytosis: Lipoxins and other SPMs play a crucial role in enhancing the capacity of macrophages to clear apoptotic cells, a process known as efferocytosis. nih.govresearchgate.net This clearance is non-phlogistic, meaning it does not trigger a pro-inflammatory response, and is a critical step in the resolution of inflammation. LXA4 has been shown to enhance efferocytosis in a manner dependent on β2 and β3 integrins. nih.gov
T-cell Signaling: Eicosanoids can modulate T-cell function. nih.gov For example, PGE2 can have dual roles, sometimes suppressing T-cell proliferation and cytokine production, thereby acting as an immunomodulator. mdpi.com Lipoxins have also been shown to modulate T-cell activity. dovepress.comfrontiersin.org
Natural Killer (NK) Cell Activity: Some studies suggest that elevated levels of PGE2 and PGD2, derived from arachidonic acid, may suppress the cytotoxic activity of NK cells. mdpi.com
Mechanistic Inhibition of Inflammasome Activity
Recent research has unveiled a novel anti-inflammatory role for arachidonic acid itself, specifically in the regulation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. researchgate.netcam.ac.uk
Studies have demonstrated that arachidonic acid can directly inhibit the activation of the NLRP3 inflammasome in macrophages. researchgate.netexlibrisgroup.comnih.gov The proposed mechanism involves the inhibition of phospholipase C (PLC) activity by AA. cam.ac.uknih.gov This, in turn, reduces the activation of downstream signaling molecules like c-Jun N-terminal kinase 1 (JNK1), which is required for NLRP3 inflammasome assembly and activation. cam.ac.ukcam.ac.uk This inhibitory effect of arachidonic acid on the NLRP3 inflammasome provides a molecular explanation for the anti-inflammatory effects observed during fasting, a state associated with elevated plasma AA levels. researchgate.netexlibrisgroup.com
Influence on Cell Fate Processes
Beyond its well-established role in inflammation, arachidonic acid and its metabolites are also implicated in fundamental cellular processes such as proliferation and differentiation. frontiersin.org
Modulation of Cell Proliferation and Differentiation
The influence of arachidonic acid on cell proliferation and differentiation can be context-dependent, varying with cell type and the specific metabolic pathways activated.
Stimulation of Proliferation and Differentiation: In some cell types, such as C2C12 skeletal muscle cells, arachidonic acid has been shown to increase proliferation. researchgate.netnih.gov Furthermore, AA and its metabolites, including certain prostaglandins, play essential roles in skeletal muscle development by controlling myoblast proliferation, differentiation, and fusion. nih.gov In the context of intestinal epithelial cells, AA-derived metabolites like PGE2 and various HETEs can induce cell growth. nih.gov
Inhibition of Proliferation and Induction of Apoptosis: Conversely, in certain cancer cell lines, high levels of unesterified arachidonic acid can be cytotoxic and induce apoptosis. oup.com For instance, in breast cancer cells, AA has been observed to inhibit cell growth in a dose-dependent manner. cambridge.org This effect may be linked to the modulation of signaling pathways and the expression of genes involved in cell survival and apoptosis. oup.com
Pluripotent Stem Cells: Arachidonic acid plays a critical role in the proliferation and differentiation of pluripotent stem cells and can protect embryoid bodies from cytotoxicity, highlighting its importance in normal embryogenesis. nih.gov
Induction of Apoptosis and Programmed Cell Death (e.g., Ferroptosis via lipid peroxidation)
Arachidonic acid (AA) and its derivatives are deeply implicated in the regulation of programmed cell death, including apoptosis and a distinct form of iron-dependent cell death known as ferroptosis. The susceptibility of polyunsaturated fatty acids (PUFAs) like arachidonic acid to lipid peroxidation is a foundational element of these processes. imrpress.comfrontiersin.org
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and the subsequent peroxidation of membrane fatty acids, such as arachidonic acid. mdpi.com This process is distinct from other forms of regulated cell death like apoptosis and necroptosis. mdpi.com The core mechanism involves the peroxidation of PUFA-containing phospholipids within cellular membranes, which compromises membrane integrity, increases permeability, and ultimately leads to cell death. frontiersin.org Arachidonic acid and adrenic acid are considered primary substrates for lipid peroxidation during ferroptosis. imrpress.com
The enzymatic and non-enzymatic peroxidation of arachidonic acid is central to this mechanism. Non-enzymatic peroxidation occurs when the double bonds in AA are attacked by cellular oxidants. mdpi.com Enzymatic lipid peroxidation is mediated by iron-dependent enzymes, most notably lipoxygenases (LOXs). frontiersin.org LOXs are a family of enzymes that insert oxygen into PUFAs, generating lipid radicals. frontiersin.org For instance, arachidonate (B1239269) 5-lipoxygenase (ALOX5) specifically oxidizes arachidonic acid to produce 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step in the ferroptotic pathway. frontiersin.org The regulation of enzymes like acyl-CoA synthetase long-chain family member 4 (ACSL4), which esterifies AA into AA-CoA, and the subsequent action of LOXs are crucial determinants of a cell's sensitivity to ferroptosis. imrpress.compnas.org
Studies have shown that the induction of ROS by free arachidonic acid is a significant factor in its role in apoptosis regulation and immune surveillance. nih.gov The accumulation of lipid peroxides, such as malondialdehyde (MDA), is a hallmark of this process. mdpi.com Consequently, the metabolic pathways that govern the availability and peroxidation of arachidonic acid are critical in determining cellular fate and susceptibility to ferroptosis. pnas.org
Mechanistic Contributions in Specific Organ Systems and Pathophysiological Contexts (Non-Clinical Focus)
Nervous System Function (e.g., neuronal excitability, synaptic plasticity)
Arachidonic acid is the second most common polyunsaturated fatty acid in the phospholipids of nerve cell membranes and is essential for the fluidity, flexibility, and selective permeability of these membranes. nih.govresearchgate.netbiocrates.com Its roles in the nervous system are multifaceted, influencing neuronal excitability, synaptic transmission, and structural development. mdpi.comnih.gov
Free, unesterified arachidonic acid directly modulates the function of various ion channels, including voltage-gated sodium (Na_v), potassium (K_v), calcium (Ca_v), and chloride (Cl_v) channels, which are fundamental for regulating the electrical activity of excitable tissues like the brain. researchgate.netnih.gov For example, AA has been shown to inhibit postsynaptic voltage-gated K+ currents (I_A) in hippocampal neurons, a function mediated by Kv4.2 channel subunits. nih.gov It also potently inhibits presynaptic-type Kv1.4 channels. nih.gov By modulating these channels, AA can tune both presynaptic transmitter release and postsynaptic dendritic excitability. nih.gov Research on CA1 pyramidal neurons has revealed that AA can cause a shift in available potassium channels from fast, transient types to slower, sustained types, enhancing dendritic action potential amplitude without compromising electrical stability. jneurosci.org
Arachidonic acid is also a key player in synaptic plasticity, a cellular mechanism for learning and memory. It is involved in long-term potentiation (LTP), a persistent strengthening of synapses. jneurology.comuzh.ch When released by a postsynaptic neuron, AA can act as a retrograde messenger, enhancing neurotransmitter release from the presynaptic neuron. jneurology.com Furthermore, AA is directly involved in neuronal development by activating syntaxin-3, a membrane protein crucial for neurite growth and repair. mdpi.com Its metabolites, such as prostaglandins, also play a role. For instance, prostaglandin E2 (PGE2) released from astrocytes can increase miniature excitatory postsynaptic potentials (mEPSPs) by inhibiting neuronal Kv channels. biorxiv.org
Cardiometabolic System Regulation (e.g., vascular tone, endothelial function, fibrosis formation)
Arachidonic acid and its metabolites, collectively known as eicosanoids, are pivotal regulators of the cardiovascular system. mdpi.comnih.gov They are produced via three main enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—and exert complex and often opposing effects on vascular tone, endothelial function, and tissue remodeling processes like fibrosis. mdpi.comahajournals.orgportlandpress.com
Vascular Tone and Endothelial Function: The endothelium releases various AA metabolites that regulate vascular smooth muscle contraction and relaxation. portlandpress.com Prostanoids produced by the COX pathway are prime examples. Prostacyclin (PGI2), primarily synthesized via COX-2 in endothelial cells, is a potent vasodilator. In contrast, Thromboxane A2 (TXA2), mainly produced from COX-1, is a vasoconstrictor and promoter of platelet aggregation. In certain pathological states, such as diabetes, the balance can shift, leading to an increase in TXA2-mediated contraction in response to arachidonic acid.
The CYP450 pathway generates epoxyeicosatrienoic acids (EETs) and 20-hydroxyeicosatetraenoic acid (20-HETE). physiology.org EETs act as endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation by activating potassium channels on smooth muscle cells. physiology.orgahajournals.org Conversely, 20-HETE is a vasoconstrictor. physiology.org These metabolites contribute to the fine-tuning of blood pressure and blood flow. physiology.org
Fibrosis Formation: Cardiac fibrosis, the excessive accumulation of extracellular matrix in the heart, is a detrimental process that impairs heart function. aai.orgnih.gov Infiltrating inflammatory cells can release arachidonic acid, which is then metabolized by cardiac cells into various eicosanoids. aai.orgresearchgate.net Some of these metabolites have profibrotic properties. For instance, specific metabolites can be released by inflammatory cells like macrophages and mast cells, which then act on cardiac fibroblasts to promote collagen production. aai.orgresearchgate.net However, the role is complex, as some AA derivatives may also be involved in the resolution of inflammation. nih.gov Recent evidence suggests that AA pathway members are intimately involved in modulating fibrosis formation. ahajournals.org
| Metabolite | Enzymatic Pathway | Primary Function | Effect on Vascular Tone |
|---|---|---|---|
| Prostacyclin (PGI2) | Cyclooxygenase (COX) | Vasodilation, Inhibition of platelet aggregation | Relaxation |
| Thromboxane A2 (TXA2) | Cyclooxygenase (COX) | Vasoconstriction, Promotion of platelet aggregation | Contraction |
| Epoxyeicosatrienoic acids (EETs) | Cytochrome P450 (CYP) | Vasodilation (EDHF) | Relaxation |
| 20-HETE | Cytochrome P450 (CYP) | Vasoconstriction | Contraction |
Renal System Physiology (e.g., glomerular barrier permeability, podocyte function)
Within the renal system, arachidonic acid metabolites are crucial for regulating kidney function under both normal and pathological conditions. mdpi.comresearchgate.netnih.gov They influence renal blood flow, glomerular filtration, and tubular transport processes. physiology.orgmdpi.com
The integrity of the glomerular filtration barrier, which prevents the loss of proteins like albumin into the urine, is actively maintained by AA metabolites. mdpi.com Specifically, the sustained production of 20-HETE in the glomerulus is required to maintain the barrier's impermeability to albumin. mdpi.com EETs, another class of CYP450-derived metabolites, also exhibit protective properties for the glomerular barrier. mdpi.com These eicosanoids play a significant role in podocyte physiology, the specialized cells that form a key component of the filtration barrier. mdpi.comresearchgate.net
AA metabolites are involved in the regulation of renal tubular and vascular function. mdpi.com Alterations in the production of these metabolites, particularly 20-HETE and EETs, have been linked to the development of kidney diseases such as diabetic nephropathy. austinpublishinggroup.com The complex interplay of these bioactive lipids is essential for maintaining renal homeostasis. nih.govnih.gov
Pancreatic Cell Physiology (e.g., Ca2+ mobilization)
In pancreatic cells, particularly the insulin-secreting beta cells, arachidonic acid acts as an important signaling molecule, primarily through its ability to modulate intracellular calcium (Ca2+) concentrations. mdpi.com Intracellular Ca2+ is a critical messenger that controls a wide range of pancreatic functions, including enzyme and hormone secretion. mdpi.com
Studies have demonstrated that unesterified arachidonic acid can induce the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, in pancreatic beta cells. mdpi.comnih.gov This effect appears to be independent of AA metabolism, as non-metabolizable analogues can mimic the response, suggesting that AA itself is the active agent. mdpi.comresearchgate.net The mechanism of AA-induced Ca2+ mobilization is distinct from other pathways, such as the inositol 1,4,5-trisphosphate (IP3) pathway, although they may act cooperatively. nih.govresearchgate.net For example, the mass of endogenous AA released by islets in response to glucose stimulation is sufficient to induce Ca2+ release from sequestered stores. researchgate.net By modulating Ca2+ signals, arachidonic acid can influence the propagation of Ca2+ waves in pancreatic acinar cells and contribute to processes like insulin (B600854) secretion. mdpi.com
Intestinal Innate Immunity (e.g., epithelial barrier function, immune cell crosstalk)
Arachidonic acid and its eicosanoid metabolites play a dual and complex role in the intestine, contributing to both the maintenance of the epithelial barrier and the modulation of innate immune responses. tandfonline.comtandfonline.com The intestinal innate immune system is the first line of defense against pathogens and relies on a functional epithelial barrier and the coordinated action of various immune cells residing in the lamina propria. tandfonline.comtandfonline.com
Epithelial Barrier Function: The intestinal epithelium forms a physical barrier that is regulated by tight junction (TJ) proteins. nih.gov AA metabolites can influence the permeability of this barrier. For instance, prostaglandin E2 (PGE2), a major COX-2 metabolite, can increase paracellular permeability in Caco-2 intestinal cell models, leading to a disruption of the barrier function. tandfonline.comnih.gov This effect is mediated through the activation of specific PGE2 receptors (EP1 and EP4) and subsequent signaling pathways that lead to the redistribution of TJ proteins. tandfonline.com Conversely, other metabolites, like 15-HETE produced by enteric glial cells, can increase intestinal epithelial barrier resistance and reduce permeability. tandfonline.com Therefore, the balance of different AA metabolites is crucial for regulating intestinal barrier integrity. tandfonline.com
Immune Cell Crosstalk: Eicosanoids are key mediators in the communication between different cell types in the gut. tandfonline.com Immune cells in the lamina propria, such as macrophages, mast cells, and dendritic cells, can both produce and respond to AA metabolites. tandfonline.comtandfonline.com For example, PGE2 can regulate the activation, maturation, and migration of various innate immune cells. frontiersin.org Furthermore, eicosanoids are involved in the production of antimicrobial peptides (AMPs) by Paneth cells, which are vital for defense against microbes. tandfonline.comtandfonline.com TLR signaling can activate COX-2 expression, which in turn enhances AMP production, highlighting a key role for PGs in boosting the innate immune response. tandfonline.com
Skeletal Muscle Dynamics and Growth (mechanistic aspects)
Arachidonic acid and its metabolites are integral signaling molecules in the context of skeletal muscle adaptation, particularly in response to mechanical stimuli like resistance exercise. The inflammatory response following muscle damage is a crucial part of the regenerative process, and prostaglandins, derived from AA, are key mediators. koreamed.org
The process begins with the cleavage of AA from the muscle cell membrane by phospholipase A2. koreamed.org This free AA is then primarily metabolized by cyclooxygenase (COX) enzymes, particularly COX-2, to produce prostanoids. hsnstore.eu Research has identified Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) as significant players in muscle metabolism, appearing to be associated with protein degradation and synthesis, respectively. nih.gov
COX-2 Dependent Hypertrophy : In-vitro studies using C2C12 mouse skeletal myocytes have demonstrated that AA supplementation stimulates myotube hypertrophy (an increase in size), myonuclear content, and protein accretion. physiology.orgresearchgate.net This growth-promoting effect was shown to be dependent on the COX-2 pathway, as the use of COX-2 selective inhibitors blunted these hypertrophic effects. physiology.orgresearchgate.net The proposed mechanism involves the increased production and secretion of PGF2α and PGE2 following AA supplementation. physiology.orgnih.gov
Myogenic Regulation : PGF2α, in particular, has been shown to be involved in essential pathways for myogenic proliferation, differentiation, and the fusion of satellite cells. hsnstore.eunih.gov Satellite cells are muscle stem cells that, when activated, can fuse to existing muscle fibers, donating their nuclei and contributing to muscle fiber growth (hypertrophy). hsnstore.eu AA supplementation has been found to increase the mRNA expression of myogenic regulatory factors such as MyoD and myogenin, which are crucial for the differentiation of these satellite cells. nih.gov
Signaling Pathways : While the precise downstream signaling is complex and not fully elucidated, the anabolic effects are linked to the modulation of key muscle growth pathways. However, some studies have reported that AA supplementation does not appear to directly activate the mTOR pathway, a central regulator of muscle protein synthesis. tandfonline.comphysiology.org The equivocal results across various studies suggest that the effects of AA on skeletal muscle may differ based on species, exercise protocols, and the specific molecular markers being assessed. tandfonline.com
| Molecule | Mechanistic Role in Skeletal Muscle | Reference |
|---|---|---|
| Arachidonic Acid (AA) | Precursor to prostaglandins; modulates myogenic gene expression. | nih.gov |
| COX-2 | Enzyme that converts AA to prostaglandins, essential for AA-induced hypertrophy. | physiology.orgnih.gov |
| Prostaglandin F2α (PGF2α) | Promotes protein synthesis, proliferation, differentiation, and fusion of satellite cells. | hsnstore.eunih.gov |
| Prostaglandin E2 (PGE2) | Associated with protein degradation and inflammatory response post-exercise. | nih.gov |
| MyoD & Myogenin | Myogenic regulatory factors whose expression is increased by AA, promoting muscle differentiation. | nih.gov |
Mechanistic Roles in Cancer Pathophysiology (e.g., tumor cell shape, motility, metastasis, regulation of gene expression, inhibition of immune cell activation)
Arachidonic acid metabolism is frequently deregulated in cancer, where its metabolites play significant roles in nearly all stages of tumor development, including carcinogenesis, proliferation, invasion, and metastasis. frontiersin.org AA and its derivatives can be produced by cancer cells or by stromal and immune cells within the tumor microenvironment (TME), influencing cancer progression through various mechanisms. nih.gov
Tumor Cell Shape, Motility, and Metastasis : AA can cause tumor cells to adopt an abnormal shape, which enhances their motility and promotes metastasis. metabolon.com Metabolites from the LOX pathway, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have been shown to promote the proliferation, adhesion, migration, and invasion of various cancer cells. frontiersin.orgspandidos-publications.com Similarly, metabolites from the CYP450 pathway, like 20-HETE and epoxyeicosatrienoic acids (EETs), promote inflammation, endothelial cell migration, and neovascularization, all of which are critical for tumor growth and metastasis. nih.govmdpi.com
Regulation of Gene Expression : AA and its metabolites can regulate the expression of genes critical for cancer cell growth and survival. In prostate cancer, AA has been shown to induce the expression of multiple genes regulated by the transcription factor nuclear factor-κB (NF-κB), including COX-2, IL-6, IL-8, and TNF-α. aacrjournals.orgnih.gov This process is often mediated through the activation of signaling pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. frontiersin.orgaacrjournals.orgnih.gov The activation of PI3K by AA metabolites can lead to the translocation of NF-κB to the nucleus, stimulating the transcription of growth-related and pro-inflammatory genes. aacrjournals.orgnih.govbioscientifica.com In some contexts, AA can also positively modulate the expression of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating cell growth. cambridge.org
Inhibition of Immune Cell Activation : The accumulation of AA and its metabolites in the TME can create an immunosuppressive landscape. High levels of AA can impair the function of immune cells by disrupting the lipid raft structures in their plasma membranes. metabolon.com This can lead to reduced numbers of intratumoral T cells and activated natural killer (NK) cells, which are essential for anti-tumor immunity. metabolon.com Furthermore, specific AA metabolites can directly suppress immune responses. Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, can suppress the function of CD8+ T cells and promote an inhibitory immune microenvironment. nih.govaacrjournals.org Metabolites from the CYP450 pathway, such as 20-HETE, can also contribute to immunosuppression by inducing the expression of the immune checkpoint protein PD-L1 on cancer-associated fibroblasts. aacrjournals.org
| Metabolic Pathway | Key Metabolites | Mechanistic Role in Cancer Pathophysiology | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Prostaglandins (e.g., PGE2), Thromboxanes | Stimulate proliferation, migration, angiogenesis; regulate gene expression (via PI3K/Akt); suppress T-cell function. | frontiersin.orgnih.gov |
| Lipoxygenase (LOX) | Leukotrienes (LTs), Hydroxyeicosatetraenoic acids (HETEs) | Promote proliferation, survival, angiogenesis, motility, and metastasis. | frontiersin.orgnih.govspandidos-publications.com |
| Cytochrome P450 (CYP) | Epoxyeicosatrienoic acids (EETs), 20-HETE | Promote inflammation, angiogenesis, cell migration, and metastasis; induce PD-L1 expression. | frontiersin.orgmdpi.comaacrjournals.org |
Cystic Fibrosis Pathogenesis (e.g., dysregulated AA metabolism, cPLA2 hyperactivation)
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. semanticscholar.org Beyond its role as an ion channel, CFTR dysfunction leads to profound alterations in cellular lipid metabolism, contributing significantly to the chronic inflammation that characterizes the disease. mdpi.commdpi.com
Dysregulated AA Metabolism : A hallmark of CF is a fatty acid imbalance in tissues and plasma, characterized by elevated levels of AA and a corresponding decrease in docosahexaenoic acid (DHA). mdpi.compnas.orgmdpi.com This results in an increased AA/DHA ratio, which is observed even in the absence of infection, suggesting it is a primary consequence of CFTR dysfunction. mdpi.comresearchgate.net The elevated AA levels are driven, in part, by an increased metabolic conversion of its precursor, linoleic acid, to AA. semanticscholar.org This imbalance is thought to contribute to the hyper-inflammatory state in CF, as AA is a key substrate for the synthesis of pro-inflammatory eicosanoids. pnas.orgresearchgate.net
cPLA2 Hyperactivation : A key mechanism underlying the increased availability of free AA in CF cells is the hyperactivation of cytosolic phospholipase A2 (cPLA2). semanticscholar.orgmdpi.com In healthy cells, CFTR appears to have an inhibitory effect on cPLA2 activity. mdpi.com The loss of functional CFTR disrupts this regulation, leading to constitutive hyperactivation of cPLA2. mdpi.comfrontiersin.org This overactive enzyme excessively cleaves AA from membrane phospholipids, increasing the intracellular pool of free AA available for conversion into inflammatory mediators. mdpi.commdpi.com This cPLA2 hyperactivation is considered a key driver of the inflammatory environment in CF airways, contributing to processes like mucus hypersecretion even before the onset of bacterial infections. mdpi.comnih.govresearchgate.net
| Feature | Description in Cystic Fibrosis Pathogenesis | Reference |
|---|---|---|
| Fatty Acid Imbalance | Increased levels of phospholipid-bound Arachidonic Acid (AA) and decreased levels of Docosahexaenoic Acid (DHA), leading to a high AA/DHA ratio. | mdpi.compnas.orgresearchgate.net |
| Dysregulated Metabolism | Enhanced conversion of linoleic acid to AA, contributing to the elevated AA pool. | semanticscholar.org |
| cPLA2 Hyperactivation | Loss of CFTR's inhibitory function leads to over-activation of cytosolic phospholipase A2 (cPLA2), causing excessive release of AA from cell membranes. | mdpi.commdpi.com |
| Pathological Consequence | Increased availability of AA fuels the production of pro-inflammatory eicosanoids, contributing to chronic inflammation and mucus hypersecretion. | nih.govresearchgate.net |
Advanced Methodologies for Studying Arachidonic Acid Metabolism
Mass Spectrometry-Based Lipidomics for Arachidonic Acid and Metabolites
Mass spectrometry (MS)-based lipidomics has become the cornerstone for the comprehensive analysis of arachidonic acid and its metabolites. csic.esnih.gov This powerful technology offers the high sensitivity and selectivity required to detect and quantify the low endogenous concentrations of these molecules within complex biological samples. csic.esspringernature.com The development of various MS techniques has opened new avenues for understanding AA metabolism, from its incorporation and remodeling within phospholipids (B1166683) to the synthesis of a wide spectrum of oxygenated metabolites. csic.es
Modern lipidomics platforms, often coupled with chromatographic separation, enable the profiling of numerous lipid species simultaneously. nih.gov This capability is crucial because the biological response to a stimulus often involves a complex signature of multiple eicosanoids rather than a single mediator. escholarship.org These approaches have been instrumental in characterizing the roles of AA metabolites in numerous physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer. springernature.combiomolther.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the quantitative analysis of fatty acids, including arachidonic acid. nih.govnih.gov Before analysis by GC-MS, fatty acids in a sample are typically derivatized to increase their volatility and thermal stability. ub.edulipidmaps.org A common method involves converting them into pentafluorobenzyl (PFB) esters, which can then be analyzed using negative chemical ionization (NCI)-MS. nih.govlipidmaps.org This approach offers high sensitivity and specificity.
The process generally involves the extraction of lipids, followed by saponification to release the fatty acids from complex lipids, and then derivatization. chempap.org The resulting fatty acid methyl esters (FAMEs) or other derivatives are then separated by the gas chromatograph based on their boiling points and polarity before being detected by the mass spectrometer. chempap.org GC-MS has been successfully used to measure arachidonate (B1239269) and its prostanoid metabolites in various biological tissues, such as human gastrointestinal cancers. nih.gov
However, GC-MS has limitations. The requirement for derivatization can be complex and time-consuming. creative-proteomics.com Furthermore, the high temperatures used in the GC injector can cause degradation of thermally unstable metabolites, such as certain epoxyeicosatrienoic acids (EETs), making this method unsuitable for their analysis. creative-proteomics.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, tandem mass spectrometry (LC-MS/MS), have become the predominant tools for analyzing arachidonic acid and its metabolites. creative-proteomics.comcore.ac.uk These techniques are particularly well-suited for the analysis of eicosanoids because they can handle the complexity and low abundance of these compounds in biological samples, often with minimal sample preparation compared to GC-MS. springernature.comcreative-proteomics.com The development of Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particles, allows for faster and more efficient separation of a wide range of molecules. mdpi.com
LC-MS/MS provides high selectivity and sensitivity, enabling the simultaneous quantification of dozens of eicosanoids in a single analytical run. escholarship.orgub.edu A typical workflow involves solid-phase extraction (SPE) to isolate lipids from a biological matrix, followed by separation on a reversed-phase LC column and detection by a tandem mass spectrometer. nih.gov This approach has been used to develop robust methods for the simultaneous analysis of AA and its metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways in various matrices like rat brain tissue and human plasma. nih.govnih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. escholarship.orgnih.gov
The power of UPLC-MS/MS has been demonstrated in studies profiling eicosanoid changes in cell culture models, for instance, in RAW264.7 macrophage cells treated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com In one such study, 79 different eicosanoids were identified, with 39 being upregulated and seven downregulated in a dose-dependent manner following LPS treatment, providing a detailed picture of the inflammatory lipidome. mdpi.com
| Technique | Principle | Advantages | Limitations | Typical Analytes |
|---|---|---|---|---|
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution, robust, excellent for stable fatty acids. nih.govnih.gov | Requires derivatization, not suitable for thermally labile compounds. creative-proteomics.comnih.gov | Arachidonic acid, Prostaglandins (B1171923) (as derivatives). nih.govchempap.org |
| LC-MS/MS | Separation by liquid chromatography followed by two stages of mass analysis for high specificity. | High sensitivity and specificity, suitable for a wide range of metabolites, minimal sample prep. creative-proteomics.comcore.ac.uk | Matrix effects can suppress ion signals. lipidmaps.org | Prostaglandins, Leukotrienes, HETEs, EETs. nih.govnih.gov |
| UPLC-MS/MS | LC-MS/MS using smaller column particles for faster, higher-resolution separations. | Increased speed and separation efficiency over conventional LC. mdpi.com | Higher backpressure requires specialized equipment. | Comprehensive eicosanoid profiles. mdpi.com |
Electrospray Ionization (ESI-MS/MS) and Hydrophilic Interaction-Ion Mobility-Mass Spectrometry (HILIC-IM-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is a cornerstone of modern LC-MS. It allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation, making it ideal for the analysis of a wide range of lipids, including phospholipids that contain arachidonic acid. mdpi.compnas.org ESI-MS/MS can be used in "shotgun lipidomics," where crude biological extracts are directly infused into the mass spectrometer, or more commonly, coupled with LC separation. researchgate.netspringernature.com This technique is highly sensitive and allows for the structural characterization of individual lipid molecular species. csic.esrupress.org
A more recent innovation is the coupling of Hydrophilic Interaction Liquid Chromatography (HILIC) with Ion Mobility-Mass Spectrometry (IM-MS). acs.orguga.edu HILIC separates molecules based on their polarity, which is useful for separating different lipid classes. acs.orgnih.gov Ion mobility adds another dimension of separation, distinguishing ions based on their size, shape, and charge in the gas phase. uga.edunih.gov This multidimensional separation (LC retention time, ion mobility drift time, and mass-to-charge ratio) significantly enhances the ability to resolve complex mixtures of lipids and metabolites that would otherwise overlap. acs.orgnih.gov The HILIC-IM-MS approach is powerful for untargeted lipidomics, providing detailed molecular information that aids in the confident identification of bacterial lipids and tracking metabolic changes in disease states like ferroptosis. uga.eduacs.org
Application of Isotope Labeling Techniques (e.g., Deuterated Compounds, Dual-Isotope Labeling) for Metabolic Tracing
Isotope labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of molecules within a biological system. acs.orgnih.gov In the context of arachidonic acid metabolism, compounds labeled with stable isotopes, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C), are introduced to cells or organisms. acs.orgnih.gov The mass spectrometer can distinguish between the labeled (exogenous) and unlabeled (endogenous) compounds due to the mass shift imparted by the isotopes. nih.govnih.gov
Deuterated arachidonic acid (e.g., AA-d8) is commonly used as an internal standard for accurate quantification in LC-MS methods. lipidmaps.orgnih.gov Beyond quantification, isotope labeling allows for dynamic metabolic flux analysis. For example, researchers can track the incorporation of labeled AA into various phospholipid classes and its subsequent conversion into different eicosanoids. acs.org
A novel and advanced approach is dual-isotope labeling. acs.orgnih.gov This method uses a mixture of two different isotopically labeled versions of a precursor, for instance, d5-AA and d11-AA. biorxiv.org Metabolites that incorporate this precursor will appear in the mass spectrum as a characteristic doublet peak, creating a unique signature that makes them easier to identify within a complex lipidome. acs.orgchromatographyonline.com This technique, combined with HILIC-IM-MS and specialized software like "D-Tracer," has been used to effectively track the metabolism of exogenous arachidonic acid during ferroptosis, a form of lipid peroxidation-dependent cell death. nih.govbiorxiv.org This dual-labeling strategy helps to overcome the challenge of differentiating a single labeled lipid from the vast array of endogenous lipids that have similar masses. acs.orgnih.gov
| Labeling Technique | Description | Primary Application | Key Research Finding |
|---|---|---|---|
| Deuterated Compounds (e.g., AA-d8) | Incorporation of deuterium atoms into the arachidonic acid structure. isotope.com | Internal standard for accurate quantification in MS. lipidmaps.orgnih.gov | Enabled the development of validated LC/MS methods for simultaneous analysis of AA and its metabolites in rat brain. nih.gov |
| Dual-Isotope Labeling (e.g., d5-AA & d11-AA) | Use of an equimolar mix of two different deuterated versions of AA. acs.org | Metabolic tracing and confident identification of metabolites via a signature doublet peak. nih.govchromatographyonline.com | Revealed that exogenous deuterated AA is predominantly incorporated into triacylglycerols (TG) in HT-1080 cells during studies of ferroptosis. acs.orgnih.gov |
Sample Preparation and Analytical Considerations for Biological Matrices
The accurate analysis of arachidonic acid and its metabolites from biological matrices such as plasma, tissue, or cells presents significant analytical challenges. nih.gov These analytes are often present at very low concentrations and are susceptible to ex vivo enzymatic or non-enzymatic oxidation during sample handling. creative-proteomics.comnih.gov Therefore, meticulous sample preparation is critical.
A primary step is to halt any ongoing metabolic activity, often by immediately placing samples on ice or adding organic solvents. acs.org To prevent artificial generation of eicosanoids during processing, inhibitors of oxidation and enzymatic activity, such as butylated hydroxytoluene (BHT) and indomethacin, are frequently added. nih.gov
Common extraction techniques aim to separate lipids from other macromolecules, particularly proteins. mdpi.com
Protein Precipitation (PPT): This is a simple method where an organic solvent like methanol (B129727) (MeOH) or acetonitrile (B52724) (ACN) is added to the sample (e.g., plasma) to denature and precipitate proteins. mdpi.com The supernatant containing the analytes can then be directly analyzed or further purified.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous phase and an organic solvent like ethyl acetate (B1210297) or a Folch extraction using chloroform/methanol.
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up and concentrating eicosanoids from biological extracts before LC-MS analysis. nih.govlipidmaps.org It effectively removes interfering substances from the matrix, such as salts and phospholipids, which can cause ion suppression in the mass spectrometer. nih.gov
Another critical consideration is the choice of calibration strategy. Because it is difficult to obtain a biological matrix completely free of endogenous eicosanoids, calibration curves are often prepared in a "surrogate" or artificial matrix, such as phosphate-buffered saline containing albumin, to mimic the properties of the actual biological sample. nih.gov
In Vitro Cellular Models for Pathway Analysis (e.g., Macrophages, Fibroblasts, Epithelial Cells, Smooth Muscle Cells, Cancer Cell Lines)
In vitro cellular models are fundamental for dissecting the molecular mechanisms of the arachidonic acid (AA) pathway in a controlled environment. A variety of cell types are utilized, each offering unique advantages for studying specific aspects of AA metabolism.
Macrophages: These immune cells are central to inflammation and are often used to study the pro-inflammatory and pro-resolving arms of the AA pathway. nih.govresearchgate.net For instance, the human monocytic cell line THP-1, which can be differentiated into macrophages, is a common model to investigate the effects of AA metabolites on inflammatory gene expression and processes like cholesterol efflux. frontiersin.org
Fibroblasts: These cells are key players in tissue remodeling and fibrosis. nih.govresearchgate.net Studying AA metabolism in fibroblasts can provide insights into how eicosanoids contribute to these processes.
Epithelial Cells: Epithelial cells from various tissues, such as the lungs and gastrointestinal tract, are used to study the role of AA metabolites in barrier function and inflammatory responses at mucosal surfaces. mdpi.com
Smooth Muscle Cells: Vascular smooth muscle cells are crucial in regulating blood pressure and vascular tone. The effects of AA-derived vasoconstrictors and vasodilators, such as certain prostaglandins and epoxyeicosatrienoic acids (EETs), are often studied in these cells. nih.govnih.gov
Cancer Cell Lines: A wide array of cancer cell lines are used to investigate the role of AA metabolism in tumorigenesis, including cell proliferation, apoptosis, angiogenesis, and metastasis. nih.govelsevier.es For example, studies have used prostate cancer cell lines (PC-3, LNCaP) to demonstrate the role of 5-lipoxygenase (5-LOX) in cell survival. elsevier.es Similarly, hepatocellular carcinoma cell lines have been used to show the anti-proliferative effects of COX-2 inhibitors. nih.gov The expression of AA metabolizing enzymes varies among different cancer cell lines, influencing their response to selective inhibitors. nih.gov
These cellular models allow for the manipulation of specific genes and pathways, as well as the testing of pharmacological inhibitors, to elucidate the precise functions of different AA metabolites.
In Vivo Animal Models for Mechanistic Studies (e.g., Rat, Mouse Models, Diabetic Rats)
In vivo animal models are indispensable for understanding the physiological and pathological roles of arachidonic acid (AA) metabolism in a whole-organism context. Rodent models, particularly rats and mice, are the most commonly used. nih.gov
Rat Models:
Wistar Rats: These are often used to induce models of diabetes to study the effects of AA. For example, alloxan (B1665706) and streptozotocin (B1681764) (STZ) can be used to induce type 1 and type 2 diabetes, respectively, to investigate the anti-diabetic and anti-inflammatory properties of AA. researchgate.net
Zucker Diabetic Fatty (ZDF) Rats: This is a genetic model of type 2 diabetes and obesity. Studies using ZDF rats have shown impaired AA-mediated relaxation in mesenteric arteries, linked to reduced production of the vasodilator 12-HETE. physiology.org This model is useful for investigating vascular dysfunction in diabetes. physiology.org
Pregnant Diabetic Rats: These models are used to study the role of AA in developmental processes and the teratogenic effects of hyperglycemia. Supplementation with arachidonic acid in pregnant diabetic rats has been shown to reduce the incidence of neural tube defects and other congenital malformations. nih.gov
Mouse Models:
BALB/c Mice: These mice are used to induce insulin-dependent diabetes with STZ to study alterations in the gene expression of drug and AA-metabolizing enzymes in the liver. dovepress.com Such studies have found significant declines in the mRNA levels of these enzymes in diabetic mice, which could be reversed with insulin (B600854) therapy. dovepress.com
db/db Mice: This is another genetic model of diabetes and obesity, which has been used to show increased urinary excretion of 12-HETE and increased expression of 12/15-lipoxygenase. physiology.org
Mouse Embryo Culture: In conjunction with in vivo models, in vitro mouse embryo cultures are used to study the direct effects of hyperglycemia and AA supplementation on organogenesis, particularly neural tube fusion. nih.gov
These animal models allow researchers to investigate the complex interplay between AA metabolism, disease progression, and therapeutic interventions in a living system, providing valuable data that can inform clinical studies.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 12-hydroxyeicosatetraenoic acid (12-HETE) |
| 15-hydroxyeicosatetraenoic acid (15-HETE) |
| Alloxan |
| Arachidonic acid |
| Epoxyeicosatrienoic acids (EETs) |
| Hydroxyeicosatetraenoic acids (HETEs) |
| Insulin |
| Leukotriene B4 |
| Prostaglandin (B15479496) E2 |
| Prostaglandins |
Future Research Directions and Emerging Areas
Deeper Elucidation of Complex Mechanistic Crosstalk in Arachidonic Acid Cascade
The metabolism of arachidonic acid is not a linear process but a highly interconnected network. caymanchem.com It is primarily metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). caymanchem.comahajournals.org The products of these pathways, collectively known as eicosanoids, have diverse and sometimes opposing biological activities. caymanchem.com A significant area of future research lies in understanding the extensive crosstalk between these pathways. caymanchem.com
Inhibition of one pathway can lead to the shunting of arachidonic acid towards other pathways, resulting in an altered profile of lipid mediators. caymanchem.com For instance, the use of COX-2 inhibitors has been shown to reduce the levels of LOX-derived products like leukotriene A4 (LTA4) and 12-hydroxyeicosatetraenoic acid (12-HETE), indicating a complex interaction between these enzymatic systems. ahajournals.org Similarly, crosstalk has been observed between the arachidonic acid cascade and the endocannabinoid system, where endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG) can be metabolized by COX-2. caymanchem.com
Furthermore, the interplay between arachidonic acid metabolism and other signaling molecules, such as nitric oxide (NO), adds another layer of complexity. nih.gov NO and its derivatives can modulate the activity of enzymes in the AA cascade, influencing the production of pro-inflammatory mediators. nih.gov Future studies employing systems biology approaches and dynamic computational models will be crucial to map and understand these intricate interactions at a network level. researchgate.netplos.orgrsc.org A proposed diagram illustrates how AA metabolism in cancer cells can stimulate a crosstalk with bone stromal cells, leading to proliferative events and the release of cytokines. bioscientifica.com
Identification and Characterization of Novel Arachidonic Acid-Derived Bioactive Lipids
While the roles of classical eicosanoids like prostaglandins (B1171923) and leukotrienes are well-established, there is a continuous effort to identify and characterize novel bioactive lipids derived from arachidonic acid. asbmb.org These new molecules could hold the key to understanding unresolved aspects of inflammation, pain, and other physiological processes.
One approach to discovering novel eicosanoids is to investigate the metabolism of known AA derivatives by various enzymes. For example, 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-lipoxygenase (5-LOX) pathway, can be further metabolized by COX-2 to produce 5-hydroxy-prostaglandins. asbmb.org
Recent research has also focused on the broader lipidome, revealing that the deletion of certain enzymes, like α/β hydrolase domain-12 (ABHD12), leads to a significant upregulation of various AA-derived lipids, including prostaglandins and endocannabinoids, in the brain. cncb.ac.cnfrontiersin.orgnih.gov This highlights the potential for discovering previously uncharacterized lipids with important functions in neurobiology and neurodegenerative diseases. cncb.ac.cnfrontiersin.orgnih.gov The continued development of sophisticated analytical techniques is paramount for these discovery efforts. acs.org
Investigation of Specific Enzyme-Mediated Regulatory Mechanisms in Health and Disease States
The enzymes that metabolize arachidonic acid are tightly regulated, and their dysregulation is implicated in numerous diseases, including cancer and cardiovascular conditions. researchgate.netmdpi.com Future research will need to focus on the specific mechanisms that control the activity and expression of these enzymes in different physiological and pathological contexts.
The expression of key enzymes like COX and 5-lipoxygenase (ALOX5) is regulated at the post-transcriptional level through mechanisms such as alternative mRNA splicing, mRNA stability, and microRNA (miRNA) regulation. nih.gov Understanding these regulatory processes could offer new therapeutic targets.
In cancer, for example, the overexpression or abnormal activation of COX, LOX, and CYP450 enzymes can disrupt the balance of AA metabolites, promoting tumor growth, invasion, and angiogenesis. researchgate.net Similarly, in cardiovascular diseases, AA metabolites play differential roles in modulating vascular tone and the development of conditions like atherosclerosis and hypertension. mdpi.comnih.gov Studies have shown that metabolites like epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) are involved in regulating vascular endothelial cell function, and their abnormal metabolism can lead to vascular disorders. nih.gov
Exploration of Mechanistic Roles of Arachidonic Acid (sodium salt) in Underexplored Biological Contexts
While the role of arachidonic acid in inflammation and cardiovascular disease is extensively studied, its functions in other biological contexts remain less explored. Future research should aim to elucidate the mechanistic roles of AA and its sodium salt in these underexplored areas.
For instance, emerging evidence suggests that AA metabolism is involved in the modulation of chemotherapy sensitivity in cancer cells. nih.gov AA can influence the response of tumor cells to drugs like bleomycin (B88199) and temozolomide (B1682018) by affecting pathways such as mitochondrial fatty acid oxidation. nih.gov Another area of growing interest is the role of AA in modulating the crosstalk between cancer cells and their microenvironment, such as the interaction between prostate cancer cells and bone stromal cells. bioscientifica.com
Furthermore, lipidomic studies are beginning to shed light on the complex roles of AA-derived lipids in neurodegenerative disorders and the aging process, suggesting that disruptions in the lipidome may precede the onset of clinical symptoms. cncb.ac.cnfrontiersin.orgnih.gov
Continued Development of Advanced Analytical Techniques for Comprehensive Lipidome Profiling
The complexity of the lipidome necessitates the continuous development of more sensitive, specific, and comprehensive analytical techniques. metwarebio.comnih.gov These advancements are crucial for both the discovery of novel bioactive lipids and the accurate quantification of known lipid mediators in complex biological samples. metwarebio.comnih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of lipidomics. metwarebio.comcreative-proteomics.com High-resolution MS instruments provide accurate mass measurements for lipid identification, while tandem MS (MS/MS) allows for detailed structural elucidation. metwarebio.com Techniques like multiple reaction monitoring (MRM) using triple quadrupole mass spectrometers enhance the selectivity and precision of targeted quantification. creative-proteomics.com
Recent advancements include the use of ion mobility-mass spectrometry (IM-MS), which adds another dimension of separation based on the ion's size and shape, improving the ability to distinguish between isomeric lipids. acs.org Isotope labeling techniques are also being refined to trace the metabolic fate of arachidonic acid and its derivatives within cellular systems. acs.org The development of sophisticated data analysis software and comprehensive lipid libraries is equally important to process and interpret the vast amounts of data generated by these technologies. numberanalytics.commdpi.com
Leveraging Integrated Bioinformatics and Multi-Omics Approaches for System-Level Understanding
To fully comprehend the systemic role of arachidonic acid metabolism, future research must integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics (lipidomics). nih.gov This systems biology approach allows for a more holistic understanding of how perturbations in the AA pathway are linked to complex diseases. plos.org
Bioinformatic analyses can identify key genes and pathways involved in disease pathogenesis. dovepress.com For example, integrative bioinformatics has been used to identify differentially expressed arachidonic acid metabolism genes in psoriasis, highlighting potential therapeutic targets. dovepress.com Similarly, multi-omics approaches have been applied to study conditions like oligoasthenoteratozoospermia and ischemic stroke, linking changes in the arachidonic acid pathway to disease mechanisms. researchgate.netfrontiersin.org
By combining lipidomics data with other omics datasets, researchers can construct comprehensive network models of the arachidonic acid cascade. rsc.org These models can simulate the dynamic behavior of the network, predict the effects of genetic or pharmacological interventions, and identify critical nodes for therapeutic targeting. researchgate.netplos.orgrsc.org
Mechanistic Studies on Sources of Experimental Variability in Arachidonic Acid Metabolism (e.g., Genetic Polymorphisms)
Significant variability exists in how individuals metabolize arachidonic acid, which can be attributed to genetic factors, among others. Understanding the mechanistic basis of this variability is crucial for personalized medicine and for interpreting experimental results.
Single nucleotide polymorphisms (SNPs) in genes encoding the enzymes of the AA pathway have been associated with susceptibility to various diseases, including cancer and allergic conditions. taylorfrancis.comnih.govkarger.com For instance, polymorphisms in genes like PTGS2 (COX-2), ALOX5, and LTA4H have been linked to prostate cancer risk. nih.gov Similarly, SNPs in genes such as COX2, HPGDS, and CRTH2 have been associated with asthma and allergic rhinitis. karger.com
Future research should focus on the functional characterization of these polymorphisms to understand how they alter enzyme activity, substrate specificity, or gene expression. karger.com Investigating gene-environment interactions is also critical, as factors like diet can modify the impact of genetic predispositions on disease risk. nih.gov Elucidating these mechanisms will help explain the heterogeneity in disease presentation and treatment response, paving the way for more targeted therapeutic strategies.
Investigating Direct Arachidonic Acid Effects versus Metabolite-Driven Responses
Arachidonic acid (AA), a key polyunsaturated fatty acid released from membrane phospholipids (B1166683), occupies a central role in cellular signaling. Its biological effects can be broadly categorized into two distinct pathways: the direct action of the arachidonic acid molecule itself and the indirect actions mediated by its extensive array of biologically active metabolites, collectively known as eicosanoids. nih.govwikipedia.org Distinguishing between these two modes of action is a critical area of research for understanding the precise mechanisms underlying various physiological and pathological processes. researchgate.net
The liberation of unesterified arachidonic acid from the cell membrane's sn-2 position of phospholipids is catalyzed by phospholipase A2 (PLA2) in response to various stimuli. researchgate.netcaymanchem.comfrontiersin.org Once freed, arachidonic acid can act as a second messenger, directly modulating the function of various proteins, including ion channels and enzymes. mdpi.compnas.org Alternatively, it can serve as a substrate for three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), which convert it into prostaglandins, thromboxanes, leukotrienes, and other eicosanoids. nih.govcaymanchem.comfrontiersin.org These metabolites then exert their effects by binding to specific receptors.
Research has demonstrated that arachidonic acid itself, independent of its metabolism, can directly influence cellular function. pnas.orgnih.gov For instance, studies have shown that arachidonic acid can directly modulate the activity of various ion channels, affecting neuronal excitability and vascular tone. nih.govarvojournals.org It has also been implicated in the direct regulation of inflammatory signaling pathways. nih.gov In contrast, metabolite-driven responses involve a more complex cascade of events where the effects are mediated by the specific eicosanoids produced, which can vary depending on the cell type and the stimulus. nih.gov These metabolites are well-known for their potent roles in inflammation, immunity, and cardiovascular function. wikipedia.orgoup.com
To experimentally differentiate between the direct effects of arachidonic acid and those of its metabolites, researchers employ several strategies. One common approach is the use of non-metabolizable analogs of arachidonic acid, such as 5,8,11,14-eicosatetraynoic acid (ETYA), which mimics the direct actions of arachidonic acid without being converted into eicosanoids. nih.gov Another strategy involves the use of specific inhibitors of the COX, LOX, and CYP450 pathways to block the production of metabolites. pnas.orgdiabetesjournals.org If the biological effect of arachidonic acid persists in the presence of these inhibitors, it is likely a direct effect of the fatty acid itself. nih.govpnas.org
The following table summarizes key research findings that highlight the distinction between direct arachidonic acid effects and metabolite-driven responses:
| Cellular Target/Process | Direct Effect of Arachidonic Acid | Metabolite-Driven Response | Experimental Evidence | Citation |
| Ion Channels | Direct modulation of various ion channels, including K+, Ca2+, and Na+ channels, often causing a shift in their voltage dependence. nih.gov | Eicosanoids like prostaglandins and leukotrienes can also modulate ion channel activity, often through receptor-mediated signaling pathways. nih.gov | Effects of arachidonic acid persist in the presence of COX and LOX inhibitors (e.g., indomethacin, nordihydroguaiaretic acid). The non-metabolizable analog ETYA mimics the direct effects of arachidonic acid. nih.gov | nih.govarvojournals.org |
| Inflammation | Directly binds to myeloid differentiation factor 2 (MD2), preventing the activation of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov | Prostaglandins and leukotrienes are potent pro-inflammatory mediators. wikipedia.orgnih.gov | Arachidonic acid's inhibitory effect on TLR4 signaling is independent of its metabolism. nih.gov | nih.gov |
| Insulin (B600854) Secretion | Stimulates insulin secretion from human pancreatic islets. diabetesjournals.org | Some metabolites may have inhibitory effects on insulin secretion. | Inhibition of COX and LOX pathways in human islets enhances arachidonic acid-induced insulin secretion. diabetesjournals.org | diabetesjournals.org |
| Apoptosis | High levels of unesterified arachidonic acid can signal for apoptosis. pnas.orgnih.gov | Metabolites can have both pro- and anti-apoptotic effects depending on the specific eicosanoid and cell type. | Overexpression of enzymes that metabolize arachidonic acid (COX-2 and FACL4) can block apoptosis by reducing intracellular levels of unesterified arachidonic acid. pnas.orgnih.gov | pnas.orgnih.gov |
| JNK Activation | Activates c-Jun N-terminal kinase (JNK) in kidney epithelial cells through a redox-related mechanism involving NADPH oxidase. pnas.org | Metabolites from the lipoxygenase and cytochrome P450 pathways can also activate MAPKs. pnas.org | The activation of JNK by arachidonic acid is not affected by inhibitors of cyclooxygenase, lipoxygenase, or cytochrome P450. pnas.org | pnas.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
